molecular formula C11H12F2O2 B13173964 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid

3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13173964
M. Wt: 214.21 g/mol
InChI Key: KZIARHDXCWEYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the fluorination of precursor compounds. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2), followed by hydrolysis in the presence of sodium bicarbonate (NaHCO3) to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of fluorinated compounds often employs advanced fluorination techniques, such as the use of selective fluorinating agents and catalysts to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediates, fluorination, and purification.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong covalent bonds with carbon, influencing its reactivity and stability. This makes it an effective inhibitor of certain enzymes and a valuable tool in studying biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-phenylpropanoic acid
  • 4-Fluoro-2,2-dimethylpropanoic acid
  • 3,4-Difluorophenylacetic acid

Uniqueness

3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical properties compared to similar compounds. The dual fluorination provides increased stability, reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15)

InChI Key

KZIARHDXCWEYLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.